molecular formula C13H20N2 B15145110 3,3-Dimethyl-1-(2-methylphenyl)piperazine

3,3-Dimethyl-1-(2-methylphenyl)piperazine

Cat. No.: B15145110
M. Wt: 204.31 g/mol
InChI Key: KYXJOZWNTWDIDI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-methylphenyl)piperazine is a piperazine-based chemical compound provided for research and development purposes. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology due to their wide spectrum of potential biological activities . These compounds are frequently investigated as key structural motifs in the discovery and development of new therapeutic agents, with documented research into their antiviral, antibacterial, and antipsychotic properties . Specifically, substituted piperazines like this one are often explored for their interaction with central nervous system receptors, particularly serotonin receptors, making them valuable tools for neuropharmacological studies . The structure features a piperazine ring with dimethyl and ortho-methylphenyl substituents, which can influence its physicochemical properties and binding affinity. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3,3-dimethyl-1-(2-methylphenyl)piperazine

InChI

InChI=1S/C13H20N2/c1-11-6-4-5-7-12(11)15-9-8-14-13(2,3)10-15/h4-7,14H,8-10H2,1-3H3

InChI Key

KYXJOZWNTWDIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCNC(C2)(C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Piperazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful method for determining the three-dimensional structure and conformational dynamics of molecules in solution. For substituted piperazines, NMR helps to define the orientation of substituents, the conformation of the six-membered ring, and the energy barriers associated with conformational changes.

¹H NMR and ¹³C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structural confirmation of 3,3-Dimethyl-1-(2-methylphenyl)piperazine. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the protons of the piperazine (B1678402) ring, and the methyl groups. The aromatic region would typically display a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring. The piperazine ring protons would appear as multiplets in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atoms and the gem-dimethyl group. The two methyl groups at the C3 position are expected to be diastereotopic and may show distinct singlet signals, while the methyl group on the phenyl ring will also present as a singlet.

The ¹³C NMR spectrum would confirm the presence of all carbon atoms. Key signals would include those for the quaternary C3 carbon, the carbons of the piperazine ring, the aromatic carbons, and the three methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data based on known values for similar substituted piperazine structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0 - 7.3Multiplet
Piperazine-H (C2, C5, C6)2.6 - 3.2Multiplet
Phenyl-CH₃~2.3Singlet
C3-(CH₃)₂~1.1Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on known values for similar substituted piperazine structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)130 - 150
Aromatic CH115 - 130
Piperazine C2, C6~50 - 55
Piperazine C5~45 - 50
Piperazine C3 (quaternary)~35 - 40
Phenyl-CH₃~18
C3-(CH₃)₂~25

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for elucidating the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be used to trace the connectivity within the piperazine ring and to confirm the positions of substituents on the aromatic ring by showing correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. wikipedia.org It is a highly sensitive technique used to definitively assign the carbon signals based on the already assigned proton signals. wikipedia.orgepfl.ch For instance, the signals for the piperazine ring protons would show cross-peaks with their corresponding carbon signals (C2, C5, C6).

Temperature-Dependent NMR for Conformational Dynamics

Substituted piperazines, like cyclohexanes, exist in dynamic equilibrium between different chair, boat, and twist-boat conformations. chemicalbook.com Temperature-dependent NMR studies are crucial for investigating these dynamic processes, such as ring inversion and rotation around the N-aryl bond. chemicalbook.comyoutube.com

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals for the exchanging protons. uni.lu As the temperature is lowered, the rate of this exchange slows down. If the exchange rate becomes slow enough, separate signals for the protons in the axial and equatorial positions of a specific conformer may be observed. uni.lu

By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the coalescence temperature (Tc), which is the point where two exchanging signals merge into one broad peak. xml-journal.net From Tc and the frequency difference between the signals (Δν), the free energy of activation (ΔG‡) for the conformational process can be calculated. youtube.comnih.gov For substituted piperazines, two distinct dynamic processes can often be observed: the inversion of the piperazine ring and the restricted rotation around the N-C(aryl) bond, each with its own characteristic energy barrier. chemicalbook.comyoutube.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the exact elemental composition and, consequently, the molecular formula of this compound (C₁₃H₂₀N₂). This confirmation is a critical step in the structural elucidation process, complementing the data obtained from NMR spectroscopy. researchgate.net

Fragmentation Mechanism Elucidation for Piperazine Derivatives

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion undergoes fragmentation into smaller, charged ions. The resulting pattern of fragment ions is characteristic of the molecule's structure. For phenylpiperazine derivatives, fragmentation typically involves cleavage of the bonds within the piperazine ring and the bond connecting the ring to the phenyl group. nih.govsdsu.edu

For this compound, the primary fragmentation pathways are expected to include:

Cleavage of the piperazine ring: This leads to the formation of characteristic ions resulting from the opening of the heterocyclic ring. Common fragment ions for piperazines include those at m/z 56 and 70, corresponding to C₃H₆N⁺ and C₄H₈N⁺ fragments, respectively. nih.gov

Loss of substituents: The gem-dimethyl group can influence fragmentation, potentially leading to the loss of a methyl radical (CH₃•).

Formation of the aryl cation: Cleavage of the N-C(aryl) bond can generate an ion corresponding to the 2-methylphenyl moiety.

Formation of piperazine-containing fragments: A major fragmentation pathway for 1-arylpiperazines involves cleavage that retains the piperazine ring attached to the aryl group, followed by further ring fragmentation. sdsu.edu The presence of the gem-dimethyl group would produce a characteristic shift in the mass of these fragments compared to unsubstituted analogues.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure and helps to distinguish between different isomers. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental or theoretical IR or Raman spectroscopic data for this compound could be located. This information is essential for the analysis of its molecular vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic information file (CIF) or any published X-ray diffraction data for this compound is not available. Consequently, details regarding its solid-state structure, unit cell parameters, and intramolecular dimensions cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound. This data is necessary to determine the electronic transitions, including absorption maxima (λmax) and corresponding molar absorptivity (ε), of the compound.

Computational Chemistry and Molecular Modeling of 3,3 Dimethyl 1 2 Methylphenyl Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of 3,3-Dimethyl-1-(2-methylphenyl)piperazine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic properties, offering a detailed picture of bonding, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and electronic properties of chemical systems. By calculating the electron density, DFT methods can determine the lowest energy arrangement of atoms, known as the optimized geometry. Functionals such as B3LYP and WB97XD, often paired with basis sets like 6-311++G**, are commonly employed to accurately model such molecules.

Table 1: Representative Theoretical Geometric Parameters for a Phenylpiperazine Core
ParameterTypical Calculated Value (Å)Method/Basis Set
C-C (phenyl ring)1.385 - 1.391WB97XD/6-311++G
C-N (piperazine ring)1.460 - 1.480B3LYP-D/6-311++G
C-C (piperazine ring)1.520 - 1.540B3LYP-D/6-311++G
N-C (phenyl-piperazine link)1.420 - 1.440WB97XD/6-311++G

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.comcolab.ws For this compound, the HOMO would likely be localized on the electron-rich phenyl and nitrogen atoms, while the LUMO would be distributed across the aromatic system.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors
ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--5.5 to -6.5
LUMO EnergyELUMO--0.5 to -1.5
Energy GapΔEELUMO - EHOMO4.0 to 5.0
Chemical Hardnessη(ELUMO - EHOMO) / 22.0 to 2.5
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.0 to -4.0
Electrophilicity Indexωμ2 / 2η1.5 to 2.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. nih.gov

Regions of negative electrostatic potential, typically colored red, are characterized by an excess of electrons and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the nitrogen atoms of the piperazine (B1678402) ring due to their lone pairs of electrons. Conversely, regions of positive potential, colored blue, indicate an electron deficiency and are prone to nucleophilic attack. nih.gov These positive regions are generally found around hydrogen atoms. Areas with intermediate potential are colored green and represent regions of near-neutral charge. The MEP map provides a clear, intuitive picture of the molecule's charge landscape and reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant interaction and greater molecular stabilization. acadpubl.eu

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)
LP(1) N (piperazine)π(C-C) (phenyl ring)20 - 40
π(C-C) (phenyl ring)π(C-C) (phenyl ring)70 - 90
σ(C-H)σ*(C-N)5 - 15

Conformational Analysis and Dynamics

The flexibility of the piperazine ring and the rotation around the N-phenyl bond mean that this compound can exist in multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures and understanding the energy barriers that separate them.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecule as a function of its geometric coordinates. muni.czwikipedia.org By mapping the PES, chemists can identify all possible conformations, including stable energy minima and the transition states that connect them. libretexts.orglibretexts.org

For this compound, the PES would be complex due to the multiple rotatable bonds and the non-planar piperazine ring, which can adopt chair, boat, and twist conformations. researchgate.net The analysis would involve systematically changing key dihedral angles—such as those defining the ring pucker and the orientation of the methylphenyl group—and calculating the energy at each point. The resulting map would reveal the global minimum energy conformer, which is the most populated and stable structure, as well as local minima representing other less stable conformers. The saddle points on the PES correspond to the transition states for conformational interconversion, and their energies determine the barriers to rotation and ring inversion. libretexts.orgsciepub.com This analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its properties.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of the compound This compound .

Therefore, it is not possible to provide detailed information on the following topics for this specific molecule:

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of 3D Pharmacophore Models

While computational studies, including molecular dynamics simulations, molecular docking, and QSAR/pharmacophore modeling, are common for various piperazine derivatives in the context of drug discovery and materials science, the specific compound "this compound" does not appear to have been the subject of such detailed computational analysis in the accessible scientific literature.

General methodologies for these computational techniques are well-established. For instance, molecular dynamics simulations are broadly used to understand the conformational flexibility and dynamic behavior of molecules over time. Similarly, molecular docking is a standard computational tool to predict the binding orientation and affinity of a small molecule to a protein target. QSAR and pharmacophore modeling are routinely employed to correlate the chemical structure of compounds with their biological activity and to identify essential structural features for activity.

However, without specific studies on this compound, any discussion of its computational chemistry would be purely speculative and would not adhere to the strict requirement of focusing solely on this compound.

Molecular Descriptors and QSAR Equation Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For piperazine derivatives, QSAR studies have been employed to explore their various biological activities. For instance, three-dimensional QSAR (3D-QSAR) studies on a series of piperazine derivatives have indicated that electrostatic and steric fields are significant factors influencing their antagonistic effects, while hydrophobicity may play a lesser role. In the development of QSAR models, statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly utilized to create a predictive equation. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive R² values, indicating its reliability for predicting the activity of new compounds.

Despite the application of these methodologies to the broader class of piperazine compounds, a specific QSAR equation or a detailed table of molecular descriptors for this compound is not available in the reviewed scientific literature. The development of such a model would require synthesizing a series of analogues of this specific compound, evaluating their biological activity, and then calculating a wide array of molecular descriptors to derive a statistically significant correlation.

Below is a representative table of molecular descriptors that are typically calculated in QSAR studies. Please note that the values for this compound are not empirically determined from specific studies on this compound but are listed here for illustrative purposes of the types of descriptors used.

Descriptor TypeDescriptor NameDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds (nRotb)The number of bonds that allow free rotation around them.
Topological Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.
Electronic Dipole MomentA measure of the separation of positive and negative charges in a molecule.
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.

In Silico Prediction of Molecular Recognition Features

In silico methods for predicting molecular recognition are essential for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme. These computational techniques, including molecular docking and molecular dynamics simulations, provide insights into the binding mode, affinity, and specificity of a ligand-target interaction at the atomic level.

The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex. The output of a docking study includes a ranked list of possible binding poses, scored based on a scoring function that estimates the binding free energy. Key molecular recognition features that are analyzed include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues of the protein is a critical factor in stabilizing the complex.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target protein contribute significantly to binding affinity.

Electrostatic Interactions: Favorable electrostatic interactions between charged or polar groups on the ligand and the target enhance binding.

While molecular modeling and simulation are powerful tools for studying piperazine-containing compounds, specific studies detailing the in silico prediction of molecular recognition features for this compound are not documented in the available literature. Such an investigation would require a known biological target for this compound. Once a target is identified, computational models could be constructed to elucidate the precise interactions driving the molecular recognition process.

Structure Activity Relationship Sar Studies: Influence of Structural Modifications on Molecular Interactions

Impact of N-Substitution (e.g., 2-methylphenyl group) on Piperazine (B1678402) Core Interactions

The N-arylpiperazine moiety is a well-established pharmacophore, and the nature of the aryl substituent is critical in determining the binding affinity and selectivity for various biological targets. In 3,3-Dimethyl-1-(2-methylphenyl)piperazine, the N-substituent is a 2-methylphenyl (or o-tolyl) group. This group imparts specific steric and electronic properties that modulate the interaction of the piperazine core with target proteins.

The protonatable nitrogen atom of the piperazine ring is a key interaction point, often forming a salt bridge with acidic residues like aspartate in receptor binding pockets. researchgate.net The aryl group, in this case, 2-methylphenyl, engages in various non-covalent interactions. Docking analyses of similar arylpiperazine derivatives at targets like the 5-HT1A receptor have shown that the aryl moiety typically binds within a hydrophobic pocket, forming aromatic–aromatic (edge-to-face or π–π stacking) and hydrophobic interactions with residues such as phenylalanine and tyrosine. researchgate.net

The presence of the methyl group at the ortho position of the phenyl ring introduces several key effects:

Steric Hindrance: The ortho-methyl group can introduce steric hindrance, influencing the preferred orientation (conformation) of the aryl ring relative to the piperazine ring. This can either be beneficial, by locking the molecule into a more favorable bioactive conformation for a specific target, or detrimental, by preventing an optimal fit in the binding pocket.

Hydrophobicity: The methyl group increases the lipophilicity of the aryl substituent, which can enhance hydrophobic interactions within the binding site. Studies on prazosin-related compounds have highlighted the importance of a lipophilic binding area on the α1-adrenoreceptor surface that accommodates parts of the piperazine ligand. nih.gov

Electronic Effects: As an electron-donating group, the methyl substituent can subtly modulate the electron density of the aromatic π-system and the basicity of the anilinic nitrogen (N1) of the piperazine ring.

Compared to an unsubstituted phenyl ring, the 2-methyl substituent is expected to create a distinct interaction profile, potentially enhancing affinity or altering selectivity for specific receptor subtypes. For instance, in a series of arylpiperazine ligands for the 5-HT1A receptor, ortho-substituents like a methoxy (B1213986) group were found to be important for high-affinity binding. researchgate.netnih.gov While electronically different, the steric bulk of a methyl group in the same position would similarly dictate the molecule's orientation and interaction with surrounding residues.

Role of Methyl Groups at C-3 Position in Conformational Preferences and Theoretical Binding

The substitution of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C-3 position of the piperazine ring has a profound impact on the molecule's conformational flexibility. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, is a widely used strategy in medicinal chemistry. nih.govucla.edu

Piperazine rings, similar to cyclohexane, preferentially adopt a low-energy chair conformation. rsc.orgnih.gov In an unsubstituted piperazine, this chair can undergo ring inversion, leading to different spatial arrangements of any substituents. The introduction of the gem-dimethyl group at C-3 significantly restricts this conformational freedom. nih.gov This restriction can be advantageous for theoretical binding for several reasons:

Pre-organization for Binding: By locking the piperazine ring into a more rigid chair conformation, the gem-dimethyl group reduces the entropic penalty that must be paid upon binding to a receptor. The molecule is "pre-organized" in a conformation that may be close to its bioactive state, potentially leading to higher binding affinity. nih.gov

Stabilization of Chair Conformation: The steric bulk of the two methyl groups stabilizes the chair conformation, making higher-energy twist-boat conformations less accessible. This ensures a more defined three-dimensional structure.

Directed Substituent Orientation: The rigid ring conformation dictates the axial or equatorial orientation of other substituents, which can be critical for proper alignment within a binding pocket.

The presence of the gem-dimethyl groups can also introduce new steric interactions. Depending on the topology of the target's binding site, these methyl groups could fit into small hydrophobic pockets, contributing favorably to the binding energy. Conversely, they could lead to steric clashes if the binding site is too constrained, thereby reducing affinity. The conformational adaptability of piperazine derivatives has been shown to be a critical factor in their inhibitory activity, and restricting this flexibility with a gem-dimethyl group is a key determinant of the molecule's interaction potential. nih.gov

Exploration of Substituent Effects on Theoretical Target Affinity and Specificity

The combination of the N-(2-methylphenyl) group and the C-3 gem-dimethyl groups creates a unique pharmacological profile. The theoretical impact of these substituents can be summarized based on general principles observed in related compounds.

Structural Feature Predicted Effect on Target Affinity Predicted Effect on Specificity Supporting Rationale
N-Aryl Core Modulates affinity through hydrophobic and aromatic interactions.A primary determinant of receptor selectivity (e.g., for serotonin (B10506) vs. dopamine (B1211576) receptors).The specific aryl substitution pattern is crucial for differentiating between receptor subtypes. researchgate.netnih.gov
Ortho-Methyl Group Can increase affinity by enhancing hydrophobic interactions or by promoting a favorable binding conformation. May decrease affinity due to steric clash.Can enhance selectivity by favoring binding to targets with complementary pocket shapes while preventing binding to others.Ortho-substitution dictates the torsional angle between the aryl and piperazine rings, which affects fit in specific receptor pockets. mdpi.com
Gem-Dimethyl Group Can increase affinity by reducing the entropic cost of binding (conformational restriction).Can improve specificity by presenting a rigid molecular shape that fits selectively into a particular binding site.The gem-dimethyl effect locks the molecule into a preferred conformation, increasing potency and selectivity. nih.gov
Piperazine N4-H Provides a site for substitution. An unsubstituted N-H allows for potential hydrogen bond donation.The substituent at N4 is a key modification point to tune selectivity and affinity for different targets.N4-substitution can significantly enhance affinity for specific targets, such as the 5-HT1A receptor. nih.gov

This interplay of substituents allows for fine-tuning of the molecule's properties. For example, while the N-aryl group might provide the primary pharmacophore for a class of receptors, the gem-dimethyl substitution could confer selectivity for a specific subtype within that class by enforcing a conformation that only fits the target of interest.

Correlation of Structural Features with In Silico Interaction Profiles

In silico molecular docking and dynamics simulations are powerful tools for predicting how a molecule like this compound interacts with a biological target at the atomic level. nih.govmdpi.com By correlating its structural features with predicted interaction patterns, a hypothetical binding model can be constructed.

Piperazine Core and Protonated Nitrogen (N4): In a physiological environment (pH 7.4), the N4 nitrogen of the piperazine ring is expected to be protonated. nih.gov This positively charged center is predicted to form a strong, charge-assisted hydrogen bond or salt bridge with a key acidic residue (e.g., Aspartic Acid, Glutamic Acid) in the binding site of many G-protein coupled receptors (GPCRs) and enzymes. researchgate.net This interaction often serves as the primary anchor for the ligand.

N-(2-methylphenyl) Group: The aryl portion of the molecule is anticipated to be involved in several non-polar interactions.

Hydrophobic Interactions: The phenyl ring and its ortho-methyl group would likely occupy a hydrophobic pocket, interacting with non-polar amino acid residues such as valine, leucine, isoleucine, and methionine. mdpi.com

π-π or Cation-π Interactions: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. If the binding pocket contains a positively charged residue, cation-π interactions are also possible.

C-3 Gem-Dimethyl Group: These methyl groups are predicted to contribute to the binding primarily through van der Waals and hydrophobic interactions. nih.gov Their rigid, defined spatial orientation means they could fit snugly into small, complementary sub-pockets within the larger binding site. The conformational restriction imposed by this group ensures that the entire molecule maintains a stable pose, optimizing these and other interactions throughout the binding event.

A summary of the predicted interaction profile is presented below.

Molecular Moiety Structural Feature Predicted Interaction Type Potential Interacting Residues
Piperazine RingProtonated N4-AmineIonic Bonding, Hydrogen BondAsp, Glu
2-MethylphenylAromatic Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
2-MethylphenylOrtho-Methyl GroupHydrophobic, van der WaalsAla, Val, Leu, Ile
Piperazine RingC-3 Gem-Dimethyl GroupsHydrophobic, van der WaalsAla, Val, Leu, Ile

Computational studies on related piperazine derivatives confirm that this combination of a primary ionic interaction supported by extensive hydrophobic and aromatic contacts is a common binding motif responsible for high-affinity interactions. nih.govjetir.org The specific geometry enforced by the ortho-methyl and gem-dimethyl groups is what would ultimately define the compound's unique target affinity and selectivity profile.

Theoretical Mechanistic Investigations Involving 3,3 Dimethyl 1 2 Methylphenyl Piperazine

Computational Studies of Degradation Pathways and Stability

There is a lack of published computational studies focused on the degradation pathways and stability of 3,3-Dimethyl-1-(2-methylphenyl)piperazine. Research in this area for other piperazine (B1678402) compounds often involves quantum chemical calculations to model reactions with atmospheric oxidants or to understand thermal decomposition mechanisms. nih.govresearchgate.netresearchgate.net

Oxidation Mechanisms (e.g., OH-initiated degradation)

No specific computational or experimental data were found regarding the OH-initiated degradation of this compound. For the parent piperazine, studies have shown that OH-initiated oxidation proceeds via hydrogen abstraction from both C-H and N-H bonds, leading to the formation of various degradation products. nih.govnih.govresearchgate.net The presence of dimethyl and methylphenyl groups on the piperazine ring would be expected to influence the reaction kinetics and regioselectivity of OH radical attack, but specific theoretical calculations for this compound are not available.

Identification of Theoretical Degradation Products

In the absence of computational studies on the degradation of this compound, no theoretically identified degradation products can be reported. For piperazine, theoretical studies have predicted the formation of products such as 1,2,3,6-tetrahydropyrazine, nitropiperazines, and various ring-opened species. nih.govnih.govresearchgate.net

Mechanistic Insights into Stereochemical Transformations (e.g., Epimerization)

No studies providing mechanistic insights into the stereochemical transformations, such as epimerization, of this compound were found. The presence of a stereocenter at the C3 position of the piperazine ring suggests that this compound could exist as enantiomers. Theoretical studies on similar cyclic amines sometimes explore the energy barriers and mechanisms of ring inversion and substituent epimerization. For some piperazine derivatives, visible light-mediated diastereoselective epimerization has been investigated, proceeding through a thiyl radical mediated, reversible hydrogen atom transfer. nih.gov However, no such investigations have been reported for this compound.

Radical Propagation Pathways

There is no information available in the scientific literature regarding radical propagation pathways involving this compound. For simpler piperazine systems, radical mechanisms are relevant in the context of oxidation and polymerization reactions. nih.gov For instance, the formation of an α-amino radical can initiate a radical propagation cycle. nih.gov The specific influence of the 3,3-dimethyl and 1-(2-methylphenyl) substituents on such pathways has not been theoretically investigated.

Rational Design Principles and Future Research Directions

Application of Computational Tools in Rational Design

The integration of computational techniques with medicinal chemistry has significantly accelerated the rational design of more potent piperazine (B1678402) derivatives. benthamdirect.com A variety of computational tools are employed to predict molecular interactions, estimate bioactivity, and understand the structural factors related to a compound's function. openmedicinalchemistryjournal.com For a specific molecule like 3,3-Dimethyl-1-(2-methylphenyl)piperazine, these methods offer a pathway to explore its theoretical properties and potential as a lead compound.

Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand to a biological target. openmedicinalchemistryjournal.comnih.gov This technique could be applied to this compound to screen its potential against various receptors or enzymes, providing insights into its possible mechanisms of action. benthamdirect.com For instance, studies on other piperazine-based compounds have successfully used docking to analyze interactions with targets like sigma receptors, revealing crucial amino acid residues involved in binding. nih.govrsc.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate molecular geometry, electronic characteristics, and vibrational properties. Such calculations could elucidate the 3D structure, charge distribution, and molecular electrostatic potential of this compound, identifying electrophilic and nucleophilic sites that are key to intermolecular interactions. Furthermore, molecular dynamics (MD) simulations can enrich docking studies by revealing the dynamic stability of the ligand-protein complex over time. nih.govrsc.org

The following table summarizes key computational tools and their specific applications in the rational design process for a compound like this compound.

Computational ToolPurposePotential Application for this compound
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a target protein. openmedicinalchemistryjournal.comTo identify potential biological targets and rationalize structure-activity relationships (SAR). nih.gov
Quantum Chemistry (DFT) Optimizes molecular geometry and calculates electronic properties (e.g., orbital energies, electrostatic potential). To understand the compound's intrinsic stability, reactivity, and sites for potential intermolecular interactions.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. rsc.orgTo validate docking poses and analyze the dynamic behavior of the compound within a binding site. nih.gov
Virtual Screening (VS) Computationally screens large libraries of compounds against a target to identify potential hits. openmedicinalchemistryjournal.comTo identify derivatives of the core scaffold with potentially higher activity or better properties.
ADMET Prediction In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. jetir.orgTo assess the "drug-likeness" of the compound early in the design phase. jetir.org

Strategic Modification of the Piperazine Scaffold for Enhanced Theoretical Properties

The piperazine ring is synthetically versatile, offering multiple sites for chemical modification to enhance desired pharmacological activities. researchgate.net The two nitrogen atoms provide opportunities to introduce various substituents that can modulate solubility, bioavailability, target affinity, and specificity. nih.govresearchgate.net For this compound, strategic modifications can be proposed to theoretically enhance its properties based on established principles for piperazine derivatives.

Key sites for modification on this specific compound include:

The N4-position of the piperazine ring: This is a common site for introducing diverse functional groups. The addition of hydrogen bond acceptors or hydrophobic groups can significantly alter the compound's interaction with biological targets. nih.gov

The 2-methylphenyl ring: Substitutions on this aromatic ring can influence electronic properties and steric interactions within a binding pocket. For example, incorporating electron-withdrawing groups (e.g., -Cl, -NO2) has been shown in other piperazine series to enhance certain biological activities. benthamdirect.com

The dimethyl groups at the C3-position: While less commonly modified, alterations here could fine-tune the conformational rigidity of the piperazine ring.

The goal of these modifications is to optimize the structure-activity relationship (SAR). For example, replacing the piperazine ring with a piperidine (B6355638) moiety has been shown in some compound series to drastically alter receptor affinity and selectivity, highlighting the importance of the core scaffold. nih.gov

The table below outlines potential strategic modifications to the this compound scaffold and their intended theoretical effects.

Modification SiteType of Substituent/ModificationDesired Theoretical Enhancement
Piperazine N4-position Acyl groups, alkyl chains, other heterocyclic ringsImproved target affinity, altered solubility, enhanced bioavailability. nih.gov
Phenyl Ring Electron-withdrawing groups (e.g., halogens)Increased biological potency (observed in some antibacterial derivatives). benthamdirect.com
Phenyl Ring Electron-donating groups (e.g., methoxy)Modulation of electronic properties and binding interactions.
Piperazine C3-position Alteration of gem-dimethyl groupsFine-tuning of conformational rigidity and steric profile.

Opportunities for Further Computational and Spectroscopic Characterization

While initial computational modeling provides a strong theoretical foundation, a comprehensive understanding of this compound requires further detailed characterization. There are significant opportunities to apply more advanced computational and experimental spectroscopic methods to fully elucidate its structural and electronic properties.

Deeper computational analyses could involve:

Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analyses: These quantum chemical methods can be used to study intramolecular and intermolecular interactions in detail, such as hydrogen bonds and electronic exchanges between donor and acceptor orbitals.

Hirshfeld Surface Analysis: This technique helps in visualizing and quantifying intermolecular interactions within a crystal structure, providing insights into crystal packing.

Conformational Analysis: A systematic study of the accessible conformations of the piperazine ring and the orientation of the phenyl group would be crucial for understanding its interaction with specific targets.

Experimentally, spectroscopic characterization is essential to validate the synthesized structure and provide data that can be correlated with computational models. Key techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (such as COSY, HSQC, HMBC) would confirm the connectivity and provide unambiguous assignment of all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy: These methods provide information on the vibrational modes of the molecule, which can be compared with frequencies calculated via DFT to validate the computed geometry.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation and precise bond lengths and angles. This experimental geometry serves as the ultimate benchmark for validating the results of computational geometry optimizations.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which aids in structural confirmation.

Combining these advanced computational and spectroscopic approaches would provide a complete and robust characterization of this compound, creating a solid foundation for any future development or optimization efforts.

Q & A

Basic: What synthetic methodologies are recommended for 3,3-Dimethyl-1-(2-methylphenyl)piperazine, and how do reaction parameters influence yield and purity?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, with critical parameters including:

  • Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
  • Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling steps .
    Purification via HPLC or column chromatography is essential to achieve >95% purity, particularly to remove unreacted intermediates .

Advanced: How does structural modification (e.g., beta-cyclodextrin inclusion) impact the biological activity-toxicity trade-off in piperazine derivatives?

Answer:
Beta-cyclodextrin incorporation can reduce toxicity by improving solubility and biocompatibility but may sterically hinder receptor interactions, decreasing activity. For example, modified derivatives showed 40% lower antiplatelet activity despite lower cytotoxicity in murine models . Researchers should conduct dose-response assays and molecular docking simulations to quantify steric effects and optimize substituent positioning .

Basic: What analytical techniques are critical for structural elucidation and purity validation of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of methyl and aryl substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.18 for C₁₃H₂₀N₂) .
  • HPLC-DAD : Quantifies purity (>95%) and detects trace impurities .
  • Elemental analysis : Verifies C/H/N ratios within ±0.4% of theoretical values .

Advanced: How does aryl ring conformation (coplanar vs. perpendicular) relative to the piperazine core influence receptor binding affinity?

Answer:
Aryl ring coplanarity with the piperazine N1 nitrogen enhances π-π stacking with serotonin receptors (e.g., 5-HT₁ₐ), increasing agonist activity. Perpendicular conformations disrupt binding, as shown in radioligand displacement assays (IC₅₀ differences of ~10 nM vs. >100 nM) . Computational tools like molecular dynamics simulations can predict optimal conformations for target selectivity .

Advanced: How can contradictory in vitro vs. in vivo efficacy data (e.g., antiplatelet activity) be systematically addressed?

Answer:
Contradictions may arise from metabolic instability or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and metabolite formation using LC-MS .
  • In vitro-in vivo correlation (IVIVC) : Use ex vivo platelet aggregation assays to validate translational relevance .
  • Structural analogs : Synthesize derivatives with improved metabolic stability (e.g., fluorinated groups) and compare activity .

Basic: What solvents and catalysts are optimal for multi-step synthesis, and how do they affect reaction kinetics?

Answer:

  • Solvents : Ethanol for nucleophilic substitutions (low cost, moderate polarity); DMSO for SNAr reactions (high polarity accelerates rate) .
  • Catalysts : Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings (turnover numbers >1,000) .
  • Kinetic monitoring : Use inline FTIR or GC-MS to track intermediate formation and optimize stepwise yields .

Advanced: Which computational approaches best predict the bioactivity of structural analogs?

Answer:

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with receptor binding data .
  • Docking studies (AutoDock Vina) : Screen analogs against crystallized receptor structures (e.g., PDB 4IB4 for 5-HT₁ₐ) .
  • ADMET prediction (SwissADME) : Forecast bioavailability and toxicity risks pre-synthesis .

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